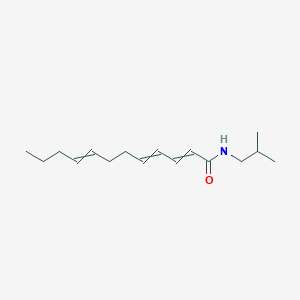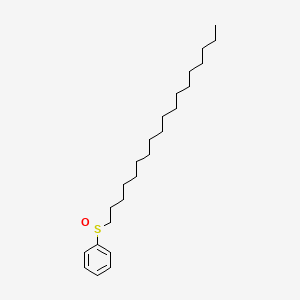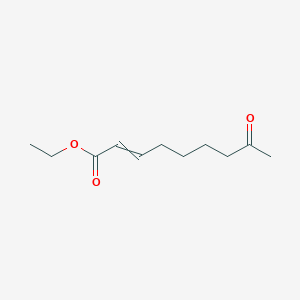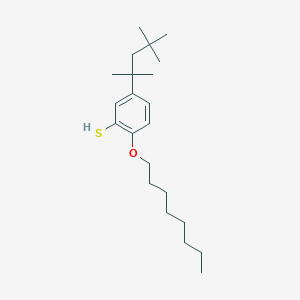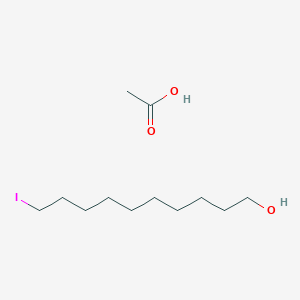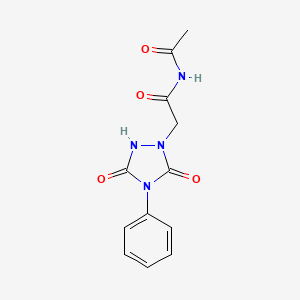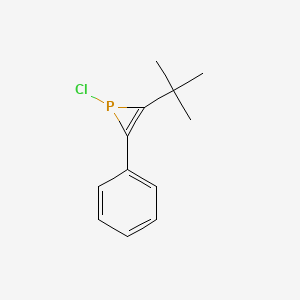
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus
Métodos De Preparación
The synthesis of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- typically involves the reaction of phosphaalkynes with halogen-substituted carbenes. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the phosphirene ring. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the cellular context .
Comparación Con Compuestos Similares
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- can be compared with other similar compounds, such as:
1H-Phosphirene, 1-chloro-2,3-bis(1,1-dimethylethyl): This compound has two tert-butyl groups instead of one phenyl group, leading to different chemical properties and reactivity.
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-methoxy:
The uniqueness of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- lies in its specific structural features, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
118398-71-3 |
|---|---|
Fórmula molecular |
C12H14ClP |
Peso molecular |
224.66 g/mol |
Nombre IUPAC |
2-tert-butyl-1-chloro-3-phenylphosphirene |
InChI |
InChI=1S/C12H14ClP/c1-12(2,3)11-10(14(11)13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
FCHGDJQSTAJEJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(P1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


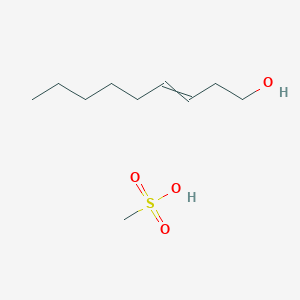

![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
